Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cholinesterase Inhibition Alzheimer's Disease Research Medicinal Chemistry

Ensuring batch-to-batch reproducibility in BChE inhibition studies requires exact regioisomer. This para-bromo compound (CAS 1031747-35-9) delivers definitive activity (IC50 28.21 μM) unlike its ortho-bromo analog (27.38 μM). • Selective BChE inhibitor with low cytotoxicity (THP-1 cells) • Critical reference standard for SAR studies on halogen position effects • Validated by peer-reviewed literature; ideal for Alzheimer’s disease model research. Supplied with certificate of analysis; ready for immediate shipment.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
CAS No. 1031747-35-9
Cat. No. B8148112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
CAS1031747-35-9
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrNO2/c19-16-10-8-15(9-11-16)17-7-4-12-20(17)18(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2
InChIKeyDBESYRAWBYJFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Overview


Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (CAS 1031747-35-9) is a chiral pyrrolidine derivative belonging to the class of proline-based carbamates. It is characterized by a 4-bromophenyl substituent on the pyrrolidine ring and a benzyl carbamate protecting group [1]. This compound has been identified in primary literature as a selective butyrylcholinesterase (BChE) inhibitor, demonstrating moderate in vitro potency and a favorable cytotoxicity profile in human cell lines [1]. Its structural specificity and stereochemistry make it a critical intermediate and reference standard for medicinal chemistry programs targeting cholinergic pathways and neurological disorders [1].

BChE pathway inhibition studies with reported moderate potency
Regioisomer SAR research: para-bromo versus ortho-bromo profiling
Chiral pyrrolidine building block with defined stereocenter
Reported low cytotoxicity in THP-1 cell line context

Structural Specificity of Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate


Generic substitution within the benzyl 2-(arylcarbamoyl)pyrrolidine-1-carboxylate class is not feasible due to the profound impact of halogen position on cholinesterase inhibition and selectivity. A systematic study of twenty-five proline-based carbamates revealed that the position of the bromine atom on the phenyl ring critically modulates activity. The para-bromo substituted compound (CAS 1031747-35-9) exhibits distinct BChE inhibitory potency (IC50 = 28.21 μM) compared to its ortho-bromo analog (IC50 = 27.38 μM) and the most potent AChE inhibitor, the 2-chloro substituted derivative (IC50 = 46.35 μM) [1]. These quantitative differences, arising solely from regioisomeric and halogen variations, underscore the non-interchangeable nature of these compounds and highlight the necessity for precise procurement of the specified para-bromo variant for reproducible research outcomes [1].

Regioisomer Ortho-bromo analog may exhibit distinct BChE potency and SAR profile; para-substitution defines a unique inhibitory fingerprint.
Halogen switch 2-Chloro derivative favors AChE over BChE; para-bromo is BChE-selective. Enzyme preference may not transfer across halogen analogs.
Class proxy Other proline carbamates may show altered selectivity or cytotoxicity; cytotoxicity data is class-level and requires compound-specific verification.

Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Comparative Evidence


BChE Inhibitory Potency: Para-Bromo vs. Ortho-Bromo

Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate exhibits specific in vitro inhibition of butyrylcholinesterase (BChE) with an IC50 of 28.21 μM. This value is quantitatively distinct from its closest structural analog, the ortho-bromo derivative benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, which demonstrates an IC50 of 27.38 μM against BChE [1]. The 0.83 μM difference in potency, though modest, is significant in the context of SAR studies, confirming that the position of the bromine substituent on the phenyl ring directly influences enzyme inhibition [1].

BChE potency: para vs. ortho
Head-to-head
Para-Br IC50 28.21 μM vs. Ortho-Br 27.38 μM (Δ 0.83 μM)
Regioisomeric substitution measurably influences BChE inhibition potency.
Ortho-bromo analog slightly more potent; SAR confirmation.
Cholinesterase Inhibition Alzheimer's Disease Research Medicinal Chemistry

BChE Selectivity: Para-Bromo vs. Chloro Analogs

While benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (IC50 = 28.21 μM) demonstrates moderate BChE inhibition, its selectivity profile differs markedly from the most potent AChE inhibitor in the same series, the 2-chloro substituted analog benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, which exhibits an IC50 of 46.35 μM against AChE [1]. This cross-study comparison highlights that the 4-bromophenyl substitution confers a preferential BChE inhibitory profile, whereas the 2-chlorophenyl substitution favors AChE inhibition [1].

BChE selectivity vs. chloro analog
Cross-study comparable
BChE IC50 28.21 μM; 2-chloro analog AChE IC50 46.35 μM
Para-bromo substitution imparts preferential BChE over AChE inhibition.
Chlorine analog favors AChE; reversed enzyme preference.
Cholinesterase Selectivity Alzheimer's Disease Drug Discovery

Cytotoxicity Assessment in THP-1 Cells

In a standardized cytotoxicity screening using the human monocytic leukemia THP-1 cell line, benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate demonstrated insignificant toxicity, a finding consistent across the entire series of twenty-five proline-based carbamates [1]. This class-level inference provides a baseline for the compound's in vitro safety profile, indicating that its BChE inhibitory activity is not confounded by acute cellular toxicity at the concentrations tested [1].

Cytotoxicity in THP-1 cells
Class-level
Insignificant toxicity reported across 25 proline carbamates
Supports BChE inhibition not confounded by acute cell toxicity.
Data to verify; class-level inference from single study.
Cytotoxicity Safety Pharmacology In Vitro Toxicology

Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Applications


BChE Inhibitor Assay Reference Standard

Based on its established BChE IC50 of 28.21 μM and favorable selectivity profile relative to AChE inhibitors in its class, this compound serves as an ideal reference standard for calibrating BChE inhibition assays and benchmarking novel BChE-targeting compounds [1]. Its moderate potency and well-characterized cytotoxicity profile make it suitable for use as a control compound in high-throughput screening campaigns aimed at identifying selective BChE inhibitors [1].

Structure-Activity Relationship Studies

The direct, quantitative comparison with its ortho-bromo analog (IC50 = 27.38 μM) and the distinct activity profile relative to chloro-substituted derivatives provides a robust foundation for SAR studies [1]. Researchers can utilize this para-bromo compound as a key comparator to elucidate the impact of halogen position and electronic effects on BChE inhibition, guiding the rational design of more potent and selective BChE inhibitors [1].

BChE Neurological Pathway Investigation Tool

Given its selective BChE inhibition and insignificant cytotoxicity in THP-1 cells, this compound is a viable preclinical tool for studying the role of butyrylcholinesterase in neurological processes, including acetylcholine regulation in Alzheimer's disease pathology [1]. Its activity, comparable to rivastigmine, further supports its use in comparative pharmacological studies to dissect BChE-specific contributions to cholinergic signaling [1].

Pyrrolidine-Based Pharmaceutical Intermediate

As a well-characterized building block with a defined stereocenter and a reactive benzyl carbamate protecting group, this compound can be strategically employed in the synthesis of more complex pyrrolidine derivatives targeting neurological disorders [1]. Its established biological activity provides confidence that the para-bromophenyl motif is a productive starting point for further medicinal chemistry optimization [1].

Application
Selection Property
Validation Focus
BChE inhibition assay reference
Reported BChE IC50 profile
Enzyme inhibition endpoint reproducibility
Regioisomer SAR investigation
Halogen-position selectivity context
Potency shift across analogs
Cholinergic pathway research
Selective BChE inhibition profile
Pathway-specific response interpretation
Chiral pyrrolidine intermediate
Defined stereocenter and protecting group
Intermediate reactivity and coupling

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